molecular formula C8H12O3 B8782476 4-Hydroxy-4-methyl-pent-2-ynoic acid ethyl ester CAS No. 72601-11-7

4-Hydroxy-4-methyl-pent-2-ynoic acid ethyl ester

Cat. No. B8782476
CAS RN: 72601-11-7
M. Wt: 156.18 g/mol
InChI Key: PZMYUPRWUMOPNX-UHFFFAOYSA-N
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Patent
US07943652B2

Procedure details

To a stirred solution of propynoic acid ethyl ester (20 mL, 197 mmol) in a mixture of 300 mL tetrahydrofuran:ether:pentane (4:1:1 by volume) cooled in a dry ice/isopropanol bath was added n-butyllithium (79 mL, 197 mmol, 2.5 M in hexanes) dropwise. After 15 minutes, anhydrous acetone (13.1 mL, 197 mmol) was slowly added. The reaction was kept below −78° C. for 8 h and quenched with an aqueous ammonium chloride solution, and the resulting mixture was stirred for 5 min. The reaction was warmed up to room temperature and extracted repeatedly with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo, and the residue was purified via silica gel column chromatography (0-15% ethyl acetate in heptane) to give the title compound (10.75 g, 68.8 mmol) as a yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran ether pentane
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:7])[C:5]#[CH:6])[CH3:2].C([Li])CCC.[CH3:13][C:14]([CH3:16])=[O:15]>O1CCCC1.CCOCC.CCCCC>[CH2:1]([O:3][C:4](=[O:7])[C:5]#[C:6][C:14]([OH:15])([CH3:16])[CH3:13])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(C#C)=O
Name
tetrahydrofuran ether pentane
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1.CCOCC.CCCCC
Step Two
Name
Quantity
79 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
13.1 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice/isopropanol bath
WAIT
Type
WAIT
Details
The reaction was kept below −78° C. for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (0-15% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C#CC(C)(C)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.8 mmol
AMOUNT: MASS 10.75 g
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.